molecular formula C16H10F3N5OS B11095145 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11095145
M. Wt: 377.3 g/mol
InChI Key: FDLUYSKVAMELHT-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a pyridine-based acetamide derivative featuring a trifluoromethylphenyl group and a sulfanyl-linked aminopyridine-3,5-dicarbonitrile core. This compound is characterized by its multi-functionalized structure, which includes electron-withdrawing cyano groups, a sulfur-containing bridge, and a meta-trifluoromethylphenyl substituent.

Properties

Molecular Formula

C16H10F3N5OS

Molecular Weight

377.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3N5OS/c17-16(18,19)11-2-1-3-12(5-11)23-13(25)8-26-15-10(7-21)4-9(6-20)14(22)24-15/h1-5H,8H2,(H2,22,24)(H,23,25)

InChI Key

FDLUYSKVAMELHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of Amino and Cyano Groups: Amino and cyano groups are introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound.

    Attachment of the Acetamide Moiety: The acetamide moiety is introduced through an acylation reaction.

    Final Coupling with Trifluoromethyl-Substituted Phenyl Ring: The final step involves coupling the intermediate with a trifluoromethyl-substituted phenyl ring under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage.

    Reduction: Reduction reactions can occur at the cyano groups, converting them to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the amino and cyano groups contribute to its reactivity. The sulfanyl linkage plays a role in its stability and overall activity.

Comparison with Similar Compounds

Notes

  • Data Gaps : Biological activity and detailed synthetic protocols for the target compound are absent in the provided evidence.
  • Contradictions: Yields for benzothiazole analogs (19% ) are lower than those for some aminopyridine derivatives (71% ), highlighting substrate-dependent reactivity.
  • Structural Insights : The meta-trifluoromethylphenyl group in the target compound may offer superior steric and electronic properties compared to ortho-substituted isomers .

Biological Activity

The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 500107-07-3) is a synthetic organic molecule with potential biological applications. Its unique structure, featuring a pyridine ring with amino and cyano substituents, as well as a sulfanyl group, suggests various mechanisms of action that can be explored for therapeutic uses.

  • Molecular Formula : C16H10F3N5O2S
  • Molecular Weight : 393.34 g/mol
  • Density : 1.54 g/cm³ (predicted)
  • Boiling Point : Approximately 590.9 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfanyl group and cyano groups is crucial for binding to enzymes or receptors, which can lead to modulation of various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with receptor sites, affecting signal transduction processes.
  • Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against certain cancer cell lines.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityInhibits proliferation in FLT3-ITD-positive AML cells
Enzyme InhibitionPotential inhibition of protein interactions (e.g., annexin A2 and S100A10)
Antimicrobial EffectsExhibits activity against bacterial strains

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that similar compounds significantly inhibited the growth of FLT3-ITD-positive acute myeloid leukemia (AML) cells by suppressing FLT3 kinase phosphorylation and inducing apoptosis. The compound showed selectivity over wild-type FLT3, highlighting its therapeutic potential in targeted cancer therapies .
  • Inhibition of Protein Interactions : Research into the inhibition of annexin A2 and S100A10 protein interactions revealed that modifications in the sulfanyl side chain significantly impacted inhibitory potency. Compounds with similar structural features were found to effectively disrupt these interactions, suggesting a viable pathway for therapeutic development .

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